

Application Notes and Protocols for Oral Administration of KL-11743 in Mice

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Compound of Interest

Compound Name: KL-11743

Cat. No.: B15615715

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the oral administration of the glucose transporter inhibitor, **KL-11743**, to mice. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

Introduction to KL-11743

KL-11743 is a potent, orally active, and glucose-competitive inhibitor of the class I glucose transporters (GLUTs), including GLUT1, GLUT2, GLUT3, and GLUT4.^{[1][2]} By blocking glucose transport into cells, **KL-11743** disrupts glucose metabolism, leading to a rapid increase in the phosphorylation of AMPK and acetyl-coenzyme A carboxylase.^[1] This mechanism of action makes it a compound of interest for cancer research, particularly in tumors that exhibit a high degree of glucose dependence.^{[3][4][5]} Studies have shown that **KL-11743** can synergize with electron transport inhibitors to induce cell death and can also induce disulfidptosis by promoting the formation of disulfide bonds in actin cytoskeletal proteins.^[1] In vivo studies in mice have demonstrated that oral administration of **KL-11743** can significantly elevate blood glucose levels and delay glucose clearance.^{[1][6][7]}

Quantitative Data Summary

The following table summarizes key quantitative data for **KL-11743** from preclinical studies in mice.

Parameter	Value	Species	Administration Route	Source
IC50 (GLUT1)	115 nM	In vitro	N/A	[1]
IC50 (GLUT2)	137 nM	In vitro	N/A	[1]
IC50 (GLUT3)	90 nM	In vitro	N/A	[1]
IC50 (GLUT4)	68 nM	In vitro	N/A	[1]
Oral Bioavailability (F%)	15% - 30%	Mice	Oral (p.o.)	[6][7]
Half-life (t1/2)	1.45 - 4.75 hours	Mice	Oral (p.o.) & IV	[1][6]
Time to Max. Concentration (Tmax)	2 - 3 hours	Mice	Oral (p.o.)	[6]
Effective Oral Dose	30 - 100 mg/kg	Mice	Oral (p.o.)	[1][6][7]

Experimental Protocols

This section details the protocol for the preparation and oral administration of **KL-11743** to mice via oral gavage.

3.1. Materials

- **KL-11743** powder
- Vehicle solution (see preparation below)
- Sterile water for injection or phosphate-buffered saline (PBS)
- Animal scale
- Appropriately sized gavage needles (e.g., 20-24 gauge, 1-1.5 inches long with a rounded tip for adult mice)[8]

- Syringes (1 mL or 3 mL)
- Personal Protective Equipment (PPE): lab coat, gloves, eye protection

3.2. Vehicle Preparation

The choice of vehicle is critical for ensuring the solubility and stability of **KL-11743**. Based on available information, a common vehicle formulation for oral administration of similar compounds can be prepared as follows.[\[2\]](#)

Vehicle Formulation (Example):

- 5% DMSO: Dissolve the required amount of **KL-11743** in Dimethyl sulfoxide (DMSO). For normal mice, the final concentration of DMSO should be kept below 10%.[\[9\]](#)
- 40% PEG300: Add Polyethylene glycol 300.
- 5% Tween 80: Add Polysorbate 80.
- 50% Sterile Water or Saline: Add sterile water or saline to the final volume.

Note: The components should be mixed thoroughly until a clear solution is obtained. The mixed solution should be used immediately.

Another suggested vehicle is corn oil. To prepare, add a clarified DMSO stock solution of **KL-11743** to corn oil and mix evenly.[\[2\]](#)

3.3. Dose Calculation and Preparation

- Weigh the mouse to determine the accurate body weight.
- Calculate the required dose based on the experimental design (e.g., 30 mg/kg, 100 mg/kg).
- Calculate the volume to administer. The maximum recommended dosing volume for oral gavage in mice is 10 mL/kg, although smaller volumes (e.g., 5 mL/kg) are often preferred to minimize the risk of reflux and aspiration.[\[10\]](#) For a 25g mouse, a 10 mL/kg volume would be 0.25 mL.

- Prepare the dosing solution by dissolving the calculated amount of **KL-11743** in the chosen vehicle to achieve the desired final concentration. Ensure the solution is homogenous before administration.

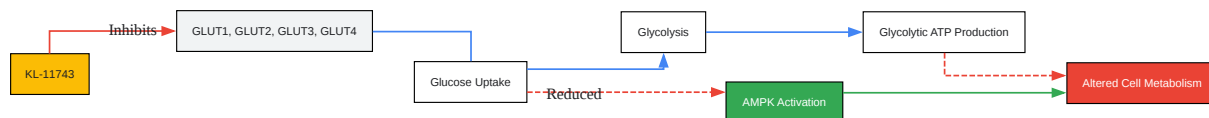
3.4. Oral Gavage Procedure

Oral gavage should only be performed by trained personnel to minimize stress and potential injury to the animal.[\[10\]](#)[\[11\]](#)

- Restrain the mouse: Gently but firmly restrain the mouse by scruffing the loose skin over the shoulders and neck. This should immobilize the head and align the esophagus and stomach for easier passage of the gavage needle.[\[8\]](#)[\[12\]](#)
- Measure the insertion depth: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion length to reach the stomach without causing perforation.[\[13\]](#) This point can be marked on the needle.
- Insert the gavage needle: Gently insert the needle into the mouth, passing it along the roof of the mouth towards the back of the throat. The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and reinsert.[\[12\]](#)[\[13\]](#)
- Administer the compound: Once the needle is correctly positioned in the stomach, administer the calculated volume of the **KL-11743** solution slowly and steadily.[\[11\]](#)[\[12\]](#)
- Withdraw the needle: After administration, withdraw the needle gently and straight out.
- Monitor the animal: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.[\[11\]](#)[\[12\]](#)

Visualizations

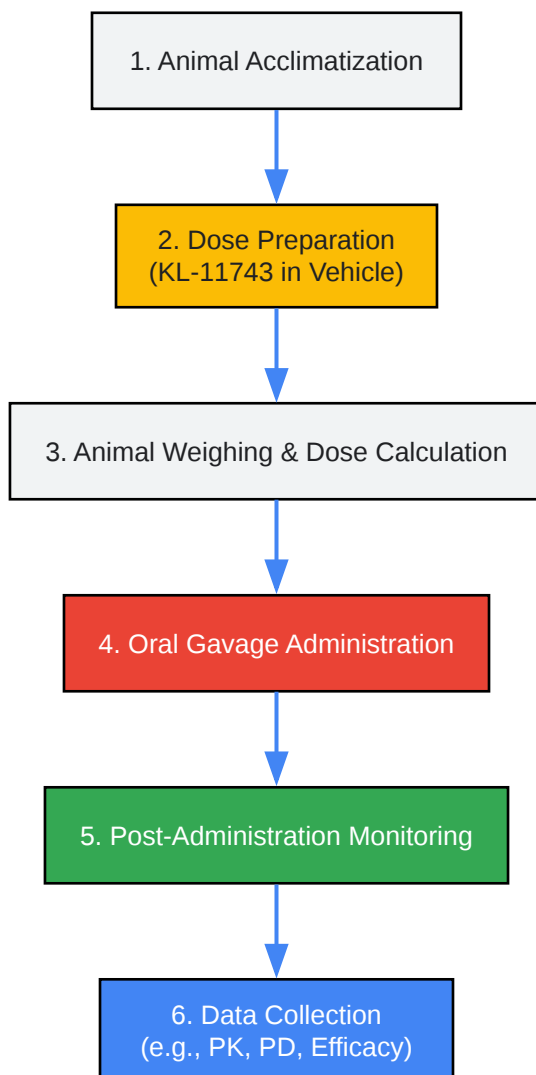
4.1. Signaling Pathway of **KL-11743** Action



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Caption: Mechanism of action of **KL-11743**.

4.2. Experimental Workflow for Oral Administration



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